N-Methyl Ziprasidone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGLIWDBDMJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Methodologies
Established Synthetic Pathways for N-Methyl Ziprasidone (B1663615) as a Reference Standard
The synthesis of N-Methyl Ziprasidone as a reference standard is predicated on the well-established synthesis of its parent compound, Ziprasidone, followed by a targeted N-methylation of the oxindole (B195798) nitrogen.
Multi-Step Reaction Sequences
The synthesis of Ziprasidone itself is a multi-step process, with several patented routes. A common pathway involves the coupling of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) and 5-(2-chloroethyl)-6-chloro-oxindole. google.comgoogle.comnewdrugapprovals.org
Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole: One approach to this intermediate involves the reaction of bis(2-cyanophenyl)disulfide with piperazine (B1678402). This reaction is often carried out at elevated temperatures in a solvent such as dimethyl sulfoxide (B87167) (DMSO), which can also act as an oxidant. beilstein-journals.org
Synthesis of 5-(2-chloroethyl)-6-chloro-oxindole: This intermediate can be prepared from 6-chlorooxindole (B1630528) through a Friedel-Crafts acylation with chloroacetyl chloride to yield 5-(chloroacetyl)-6-chloro-1,3-dihydro-2H-indol-2-one. google.comchemicalbook.com Subsequent reduction of the ketone functionality furnishes the desired 5-(2-chloroethyl)-6-chloro-oxindole.
Final Assembly of Ziprasidone: The two intermediates are then condensed in a nucleophilic substitution reaction. This is typically carried out in a suitable solvent, such as water or methyl isobutyl ketone, in the presence of a base like sodium carbonate to neutralize the hydrogen chloride formed during the reaction. google.comnewdrugapprovals.org The use of a catalyst, such as sodium iodide, can facilitate the reaction. google.com
N-Methylation of Ziprasidone: With Ziprasidone as the precursor, the final step to obtain this compound is the selective methylation of the nitrogen atom within the oxindole ring system. While specific literature for the N-methylation of Ziprasidone is sparse, general methods for the N-alkylation of oxindoles and other lactams are well-documented. A plausible and effective method involves the deprotonation of the oxindole nitrogen using a strong, non-nucleophilic base, followed by the introduction of a methylating agent.
A common protocol would involve dissolving Ziprasidone in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). The solution is then cooled to a low temperature (e.g., -78 °C) and treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) to generate the corresponding anion. acs.orgarkat-usa.org Subsequently, a methylating agent, typically methyl iodide (CH₃I), is added to the reaction mixture. acs.orgrsc.orgcdnsciencepub.com The reaction is then allowed to warm to room temperature, followed by an aqueous workup and purification by chromatography to yield this compound.
Table 1: Proposed Reaction Parameters for N-Methylation of Ziprasidone
| Parameter | Condition |
|---|---|
| Starting Material | Ziprasidone |
| Reagents | Base (e.g., LiHMDS, NaH), Methyl Iodide (CH₃I) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Type | N-alkylation |
| Purification | Column Chromatography |
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of Ziprasidone has been a subject of industrial research to improve yield and purity while minimizing costs and environmental impact. A significant improvement in the coupling reaction between 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-chloroethyl)-6-chloro-oxindole was achieved by using water as the solvent. This not only improved the solubility of the reactants but also increased the reaction yield to over 90%. google.com
For the N-methylation step, optimization would focus on the choice of base, solvent, and temperature to maximize the yield of the desired N-methylated product and minimize potential side reactions, such as O-alkylation or multiple alkylations. The use of a strong, sterically hindered base can favor N-alkylation. Reaction monitoring by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products. The purification process, typically column chromatography, is critical for isolating this compound with the high purity required for a reference standard.
Novel Synthetic Approaches for Analogues and Precursors
The development of novel synthetic routes can provide access to a wider range of analogues for structure-activity relationship (SAR) studies and can lead to more efficient and versatile syntheses of key precursors.
Exploratory Synthetic Route Development
Recent advances in synthetic methodology offer new possibilities for the construction of the core structures of Ziprasidone and its analogues. For instance, palladium-catalyzed cross-coupling reactions could be explored for the formation of the bond between the piperazine and benzisothiazole moieties. beilstein-journals.org Furthermore, alternative methods for the synthesis of the oxindole core, such as transition-metal-catalyzed C-H activation and functionalization, are areas of active research and could provide more direct routes to substituted oxindoles. acs.org
Stereoselective Synthesis Strategies
While this compound itself is achiral, the development of stereoselective syntheses for analogues or precursors with chiral centers is a significant area of interest in medicinal chemistry. For example, the synthesis of spirooxindole analogues often employs stereoselective methods to control the configuration of the spirocyclic center. nih.govrsc.org Asymmetric catalysis, using chiral catalysts or auxiliaries, can be employed to introduce chirality in the oxindole or piperazine fragments.
For instance, the alkylation of chiral bicyclic lactams derived from amino alcohols has been shown to proceed with high diastereoselectivity, providing a route to enantiopure 3-substituted piperidines. arkat-usa.org Such strategies could be adapted to synthesize chiral analogues of this compound for further pharmacological investigation.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful tool for the production of complex molecules with high selectivity and under mild reaction conditions. While there are no specific reports on the chemoenzymatic synthesis of this compound, related examples in the literature suggest potential applications.
Enzymes, such as lipases, are widely used for the kinetic resolution of racemic alcohols and amines, which are common precursors in pharmaceutical synthesis. For example, Pseudomonas fluorescens lipase (B570770) has been used for the resolution of racemic 3-hydroxymethyl-1-tetralones, which are precursors for other CNS drugs. researchgate.netresearchgate.net A similar strategy could potentially be applied to resolve chiral precursors in the synthesis of this compound analogues. The use of enzymes could offer a more environmentally benign and efficient alternative to traditional chemical resolution methods.
Derivatization Strategies for Structural Probes
The strategic chemical modification of this compound is crucial for developing structural probes. These probes are indispensable tools for elucidating the molecular interactions between the ligand and its biological targets, such as G protein-coupled receptors (GPCRs). The primary aim of such derivatization is to introduce a reporter group—such as a fluorescent tag or a photoreactive moiety—without significantly compromising the compound's affinity and selectivity for its target receptor. The piperazine ring within the this compound structure presents a chemically versatile site for these modifications.
Photoaffinity Labeling Probes
Photoaffinity labeling is a powerful technique to identify ligand-binding sites within a receptor. nih.gov This method involves incorporating a photo-activatable group into the ligand structure. Upon exposure to UV light, this group forms a highly reactive species that covalently bonds to nearby amino acid residues in the receptor's binding pocket. mdpi.com For this compound, a photoreactive group could be introduced on the piperazine nitrogen, replacing the methyl group or as part of a larger substituent.
Common photoreactive moieties suitable for this purpose include:
Benzophenones: These groups are chemically stable until activated by UV light (around 350-360 nm), forming a triplet biradical that can abstract a hydrogen atom from a C-H bond, leading to a covalent linkage.
Aryl Azides: Upon photolysis (typically <300 nm), aryl azides form highly reactive nitrenes that can insert into various chemical bonds.
Diazirines: These three-membered ring systems are increasingly popular as they are smaller and, upon photolysis (around 350 nm), generate carbenes that readily form covalent bonds. nih.gov
The synthesis of a photoaffinity probe based on this compound would involve coupling a precursor molecule containing one of these photoreactive groups to the ziprasidone scaffold.
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |
| Benzophenone | ~350-360 nm | Triplet Biradical | Chemically stable until activation. |
| Aryl Azide | < 300 nm | Nitrene | Highly reactive; can insert into various bonds. |
| Phenyl Diazirine | ~350 nm | Carbene | Small size; efficient covalent bond formation. |
Fluorescent Probes
Fluorescent probes are synthesized by attaching a fluorophore to the ligand of interest. These probes enable the visualization and tracking of receptors in living cells using techniques like fluorescence microscopy. nih.gov The development of fluorescent ligands for dopamine (B1211576) receptors, which are targets of ziprasidone, has been an area of active research. nih.govnih.gov
For this compound, a fluorescent tag could be tethered to the piperazine nitrogen. The selection of the fluorophore and the linking strategy are critical to preserve the pharmacological activity of the parent compound. Common fluorophores used for developing such probes include:
7-Nitrobenz-2-oxa-1,3-diazole (NBD): A small, environmentally sensitive fluorophore. nih.gov
Fluorescein: A bright and widely used fluorophore, though its larger size can sometimes impact ligand binding. nih.gov
Rhodamine: Another class of bright and photostable fluorophores.
The synthesis would typically involve reacting an amino-functionalized linker attached to the fluorophore with a suitable functional group on the ziprasidone scaffold. The piperazine moiety is an ideal site for introducing such a linker. nih.govacs.org
| Fluorophore | Excitation Max (approx.) | Emission Max (approx.) | Common Linkage Chemistry |
| NBD-Cl | ~465 nm | ~535 nm | Amine-reactive for conjugation. |
| Fluorescein isothiocyanate (FITC) | ~495 nm | ~525 nm | Reacts with primary amines. |
| Tetramethylrhodamine isothiocyanate (TRITC) | ~550 nm | ~575 nm | Reacts with primary amines. |
The synthesis of this compound itself, often used as an internal standard in analytical methods for ziprasidone, can be approached through established synthetic routes for ziprasidone. nih.govresearchgate.net A common method for synthesizing ziprasidone involves the reaction of 5-(2-chloroethyl)-6-chloro-oxindole with 1-(1,2-benzisothiazol-3-yl)piperazine. google.com To produce this compound, one could either start with an N-methylated piperazine derivative or perform a methylation step on the ziprasidone molecule. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269), is a classic method for the methylation of secondary amines and would be a suitable approach for converting ziprasidone to this compound. wikipedia.org Alternatively, reductive amination with formaldehyde and a reducing agent like sodium borohydride (B1222165) is another efficient method. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules in solution. A full assignment for N-Methyl Ziprasidone (B1663615) would require a combination of one-dimensional (1D) and two-dimensional (2D) experiments.
1D NMR (¹H, ¹³C) Spectral Analysis
Detailed experimental ¹H (proton) and ¹³C (carbon-13) NMR spectral data for N-Methyl Ziprasidone are not widely available in published literature. However, based on its known structure—5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-1-methyl-2H-indol-2-one—a hypothetical spectrum can be anticipated.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzisothiazole and chlorinated indolinone rings, the ethyl bridge protons, the piperazine (B1678402) ring protons, and a characteristic singlet for the N-methyl group. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and integration values would confirm the number and environment of protons in the molecule.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the indolinone ring, the various aromatic and heterocyclic carbons, and the N-methyl carbon.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and confirm the molecule's connectivity, a series of 2D NMR experiments would be essential. While specific experimental data for this compound is not publicly documented, the standard application of these techniques for related impurities of Ziprasidone has been described, indicating the established methodology.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons, such as those on the ethyl chain and within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is vital for connecting molecular fragments, for instance, by showing a correlation from the N-methyl protons to the adjacent carbon in the indolinone ring and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry is a powerful tool for determining the precise elemental composition of a molecule and for studying its fragmentation pathways, which aids in structural confirmation. This compound is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netresearchgate.net From these applications, key mass spectrometric data has been reported.
The molecular formula for this compound is C₂₂H₂₃ClN₄OS, with a calculated molecular weight of approximately 426.96 g/mol . In tandem mass spectrometry, a specific parent ion is selected and fragmented to produce characteristic product ions. For this compound, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 427. This parent ion is then fragmented, with a major and characteristic product ion observed at m/z 177. researchgate.netresearchgate.netcambridge.org A confirmatory product ion has also been noted at m/z 180. researchgate.net This primary transition is fundamental for its use in quantitative bioanalytical assays.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₃ClN₄OS | |
| Molecular Weight | 426.96 g/mol | |
| Parent Ion [M+H]⁺ (m/z) | 427 | researchgate.netresearchgate.netcambridge.org |
| Major Product Ion (m/z) | 177 | researchgate.netresearchgate.netcambridge.org |
| Confirmatory Ion (m/z) | 180 | researchgate.net |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: No experimental IR spectrum for this compound has been found in the public domain. A hypothetical spectrum would be expected to show characteristic absorption bands for the C=O (amide carbonyl) stretch of the indolinone ring, C-H stretching from aromatic and aliphatic groups, C=C and C=N stretching within the aromatic and heterocyclic systems, and C-Cl stretching.
Raman Spectroscopy: Similarly, no specific Raman spectral data for this compound is publicly available. Raman spectroscopy would provide complementary information to IR, particularly for the non-polar bonds and aromatic ring vibrations.
X-ray Crystallography for Solid-State Structure Determination (If Applicable)
X-ray crystallography provides the definitive three-dimensional structure of a compound in its solid, crystalline state. There is currently no evidence in the scientific literature to suggest that the single-crystal X-ray structure of this compound has been determined. While crystal structures for various forms of the parent compound, Ziprasidone, have been reported, this data does not extend to its N-methylated derivative. cambridge.orgnih.govgoogle.com
Metabolic Formation and Biotransformation Pathways in Vitro and Pre Clinical Models
Elucidation of Primary Enzymatic Pathways of N-Methyl Ziprasidone (B1663615) Formation
The formation of N-Methyl Ziprasidone, also known as S-methyl-dihydroziprasidone, is a two-step process initiated by reductive cleavage followed by methylation. fda.govnih.gov In vitro studies utilizing human liver subcellular fractions have been instrumental in identifying the key enzymes responsible for this metabolic route. fda.gov
The first and rate-limiting step in the formation of this compound is the reductive cleavage of the N-S bond within the benzisothiazole moiety of the parent ziprasidone molecule. nih.gov This reaction is primarily mediated by the cytosolic enzyme aldehyde oxidase. fda.govnih.govfda.gov In vitro experiments have demonstrated that the incubation of ziprasidone in human liver cytosol leads to the formation of its reduction product, dihydroziprasidone. nih.gov The enzymatic nature of this reaction is supported by the observation that heat-inactivated cytosol fails to produce the metabolite and the reaction follows saturation kinetics. nih.gov
Further evidence for the involvement of aldehyde oxidase comes from inhibition and stimulation studies. The reaction is inhibited by menadione, a known inhibitor of aldehyde oxidase, and partially stimulated by 2-hydroxypyrimidine, a known substrate for the enzyme. nih.gov It is noteworthy that a chemical reduction component, facilitated by glutathione, also contributes to the formation of dihydroziprasidone, indicating both enzymatic and non-enzymatic pathways are at play. nih.gov This reductive pathway accounts for approximately two-thirds of the metabolic clearance of ziprasidone. fda.govnih.gov
Following the initial reductive cleavage, the resulting thiophenol intermediate, dihydroziprasidone, undergoes methylation to form this compound. nih.gov This subsequent methylation step is catalyzed by the enzyme thiol methyltransferase. fda.govnih.govfda.gov In vitro studies have shown that this reaction occurs in human liver microsomes in the presence of the methyl donor S-adenosylmethionine. nih.gov The involvement of thiol methyltransferase is further substantiated by the inhibition of this reaction by 2,3-dichloro-α-methylbenzylamine, a known inhibitor of the enzyme. nih.gov
Role of Aldehyde Oxidase in Initial Reductive Cleavage
Comparative Metabolic Profiles with Parent Ziprasidone and Other Metabolites
Ziprasidone is extensively metabolized, with less than 5% of the parent drug being excreted unchanged. drugbank.compsychopharmacologyinstitute.com The metabolic clearance of ziprasidone proceeds via three main routes, leading to the formation of four major circulating metabolites: benzisothiazole (BITP) sulphoxide, BITP-sulphone, ziprasidone sulphoxide, and S-methyl-dihydroziprasidone (this compound). fda.govpsychopharmacologyinstitute.com Unchanged ziprasidone constitutes about 44% of the total drug-related material found in serum. fda.govpsychopharmacologyinstitute.com
| Compound | Metabolic Pathway | Key Enzymes Involved | Significance |
|---|---|---|---|
| This compound (S-methyl-dihydroziprasidone) | Reductive cleavage followed by methylation | Aldehyde Oxidase, Thiol Methyltransferase | Major metabolite, accounts for ~2/3 of metabolic clearance. fda.govnih.gov |
| Ziprasidone Sulphoxide | Oxidation | CYP3A4 | Major circulating metabolite. fda.govnih.gov |
| Ziprasidone Sulphone | Oxidation | CYP3A4 | Major circulating metabolite. nih.gov |
| Benzisothiazole (BITP) Sulphoxide | Oxidative N-dealkylation and subsequent oxidation | CYP3A4 | Major circulating metabolite. fda.gov |
| Benzisothiazole (BITP) Sulphone | Oxidative N-dealkylation and subsequent oxidation | CYP3A4 | Major circulating metabolite. fda.gov |
Enzyme Systems Involved in Further Biotransformation of this compound
The metabolic journey does not end with the formation of this compound. This metabolite itself is subject to further biotransformation, primarily through oxidative processes.
While the primary focus of this compound's biotransformation is on CYP-mediated oxidation, other Phase I and Phase II enzyme systems are involved in the broader metabolism of ziprasidone. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. mdpi.com Following the initial reduction by aldehyde oxidase, the subsequent methylation by thiol methyltransferase can be considered a Phase II conjugation reaction, as it adds a methyl group to the molecule. nih.gov
Cytochrome P450 (CYP) Contributions (e.g., CYP3A4 in elimination)
In Vitro Metabolic Studies Using Biological Matrices
In vitro studies utilizing human liver subcellular fractions have been instrumental in elucidating the formation of S-methyl-dihydroziprasidone. fda.govfda.gov These investigations show that the metabolite is generated through a two-step process. fda.govfda.gov The initial reaction is a reduction mediated by the cytosolic enzyme aldehyde oxidase. nih.govfda.govfda.gov This is followed by a methylation step, which is catalyzed by thiol methyltransferase. fda.govfda.gov
While the formation of S-methyl-dihydroziprasidone primarily involves aldehyde oxidase and thiol methyltransferase, competing oxidative pathways are handled by cytochrome P450 enzymes located in the microsomes. nih.gov Studies with human liver microsomes show that ziprasidone has little to no inhibitory effect on several CYP isoforms, including CYP1A2, CYP2C9, and CYP2C19. medsafe.govt.nzmedsinfo.com.auhres.ca The concentration of ziprasidone needed to inhibit CYP2D6 and CYP3A4 in vitro is over a thousand times higher than the free concentrations expected in vivo. medsafe.govt.nzmedsinfo.com.au
| Enzyme | Cellular Location | Role in Ziprasidone Metabolism | Product(s) |
| Aldehyde Oxidase | Cytosol | Catalyzes the primary reductive pathway (approx. 2/3 of clearance). nih.govfda.govfda.gov | Dihydroziprasidone (intermediate) |
| Thiol Methyltransferase | Microsomal / Cytosolic | Catalyzes the S-methylation of the reduced intermediate. fda.govfda.govnih.gov | S-methyl-dihydroziprasidone |
| CYP3A4 | Microsomes | Catalyzes the secondary oxidative pathway (approx. 1/3 of clearance). nih.govfda.govfda.govjpn.ca | Ziprasidone sulfoxide (B87167), Ziprasidone sulfone |
| CYP1A2 | Microsomes | May contribute to a much lesser extent in oxidative metabolism. fda.govfda.govhres.ca | Oxidative metabolites |
This table summarizes the key enzymes involved in the metabolic pathways of ziprasidone based on in vitro data.
To pinpoint the specific enzymes responsible for ziprasidone's metabolism, researchers have used systems with recombinant enzymes. These studies confirmed that CYP3A4 is the primary cytochrome P450 isoform contributing to the oxidative metabolism of ziprasidone, with a minor contribution from CYP1A2. fda.govfda.govhres.cajpn.canih.gov The formation of the major oxidative metabolite, ziprasidone sulfoxide, is attributed to CYP3A4. nih.govfrontiersin.org
For the reductive pathway, studies have identified aldehyde oxidase, a cytosolic enzyme, as responsible for the initial step. nih.govresearchgate.net The subsequent S-methylation step has been linked to specific thiol methyltransferase (TMT) isoforms. Research has identified methyltransferase-like protein 7A (METTL7A) and 7B (METTL7B) as the enzymes responsible for this activity, confirming their role in the methylation of ziprasidone's thiol metabolite. nih.gov
Studies using co-cultures of human hepatocytes provide a comprehensive view of metabolic processes in a cellular environment. In these systems, ziprasidone was observed to be rapidly metabolized. sciex.com After a 48-hour incubation period, the parent compound was almost entirely cleared from the hepatocytes. sciex.com Concurrently, its major phase I metabolite, S-methyl-dihydroziprasidone, was fully formed, demonstrating the efficiency of this metabolic pathway in a complete cell system. sciex.com
| Time Point | Ziprasidone Level (Parent Compound) | S-methyl-dihydroziprasidone Level (Metabolite) |
| 4 hours | ~80% | Forming |
| 48 hours | <10% | Fully Formed |
This table illustrates the metabolic turnover of ziprasidone to S-methyl-dihydroziprasidone in hepatocyte co-cultures over time, based on findings from SciEx. sciex.com
Recombinant Enzyme Systems for Isoform-Specific Characterization
Pre-Clinical (Non-Human) In Vivo Metabolic Fate and Excretion Routes
Pre-clinical studies in animal models, such as rats, have provided insights into the in vivo fate of ziprasidone. After oral administration to Long Evans rats, the drug was extensively metabolized, with only a small quantity excreted as the unchanged drug. nih.gov The primary routes of excretion were feces (approximately 55.6%) and urine (approximately 21.6%), with about 19.2% of the dose excreted in bile. nih.gov The total excretion in urine and bile suggests an absorption of at least 41%. nih.gov
Twelve distinct metabolites were identified in rats. nih.gov The study noted a gender-specific difference in metabolic pathways, with N-dealkylation being the major route in male rats, while oxidation of the benzisothiazole ring was predominant in female rats. nih.gov The major identified metabolic routes included N-dealkylation, oxidation at the sulfur atom to form sulfoxide and sulfone, and oxidation on the benzisothiazole moiety. nih.gov
Further data indicates that S-methyl-dihydroziprasidone is primarily eliminated through biliary excretion and secondary metabolism catalyzed by CYP3A4. nps.org.au
| Excretion Route | Percentage of Dose (Rat Model) |
| Feces | 55.6% |
| Urine | 21.6% |
| Bile | 19.2% |
This table shows the excretion routes of ziprasidone and its metabolites in rats following oral administration. nih.gov
Investigation of Enzyme Polymorphisms Impacting S-methyl-dihydroziprasidone Metabolism (In Vitro Models)
The impact of genetic variability on the enzymes that metabolize ziprasidone is a critical factor in understanding interindividual differences in drug response. For the pathway leading to S-methyl-dihydroziprasidone, a key finding is that aldehyde oxidase, the enzyme catalyzing the rate-limiting reductive step, does not appear to exhibit genetic polymorphism. nih.govresearchgate.net This suggests that the formation of the dihydroziprasidone precursor is likely consistent across different individuals. nih.gov
Pharmacological and Biochemical Characterization in Vitro / Isolated Systems
Receptor Binding Affinities and Selectivity Profiles (In Vitro)
No data available for N-Methyl Ziprasidone (B1663615).
No data available.
No data available.
No data available.
No data available.
No data available.
Histamine (B1213489) Receptors (e.g., H1)
Functional Assays in Isolated Cell Systems
No data available for N-Methyl Ziprasidone.
Agonist, Antagonist, and Inverse Agonist Activity at Key Receptors
Data regarding the specific binding affinity and functional activity of this compound at key neurotransmitter receptors are not extensively available in the current body of scientific literature. For context, the parent compound, ziprasidone, exhibits a complex receptor binding profile, acting as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. fda.govfda.govmedsafe.govt.nz It also shows high affinity for 5-HT2C receptors. fda.govmedsafe.govt.nz However, it is crucial to note that these activities are characteristic of ziprasidone and cannot be directly extrapolated to this compound without specific experimental validation.
Neurotransmitter Reuptake Inhibition (e.g., Serotonin, Norepinephrine, Dopamine)
Information specifically detailing the effects of this compound on the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine is not well-documented. The parent compound, ziprasidone, is known to inhibit the synaptic reuptake of both serotonin and norepinephrine. fda.govfda.govdergipark.org.tr This activity is comparable in vitro to that of some antidepressant medications. dergipark.org.tr
Electrophysiological Properties in Isolated Cardiac Myocytes or Membrane Channels (e.g., hERG channel modulation)
There is a lack of specific data on the electrophysiological properties of this compound, particularly its effect on hERG (human Ether-à-go-go-Related Gene) potassium channels. The parent compound, ziprasidone, and some of its metabolites, like S-methyl-dihydroziprasidone and ziprasidone sulphoxide, have been shown in vitro to possess properties that may lead to a QTc-prolonging effect, which is often associated with hERG channel modulation. medsafe.govt.nz Ziprasidone itself is a potent blocker of the hERG channel in vitro. nih.gov Without direct experimental evidence, the potential for this compound to modulate cardiac ion channels remains uncharacterized.
In Vitro Enzyme Inhibition or Induction Potential (e.g., on drug-metabolizing enzymes, transport proteins)
Interaction with Drug Transporter Proteins (In Vitro, e.g., P-glycoprotein, OATP, OCT)
The interaction of this compound with drug transporter proteins like P-glycoprotein (P-gp), Organic Anion Transporting Polypeptides (OATPs), or Organic Cation Transporters (OCTs) has not been specifically reported. In vitro data indicates that the parent compound, ziprasidone, is a substrate for P-glycoprotein. medsafe.govt.nzhpra.ie
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies
Impact of N-Methylation on Biochemical Activity and Receptor Binding
N-Methyl Ziprasidone (B1663615) is a derivative of Ziprasidone where a methyl group is attached to one of the nitrogen atoms of the piperazine (B1678402) ring. While extensive biochemical data on N-Methyl Ziprasidone is not prevalent in publicly accessible literature, its primary documented use is as an internal standard for the quantitative analysis of Ziprasidone in biological samples. researchgate.netresearchgate.net The introduction of a methyl group onto the piperazine nitrogen inherently alters several physicochemical properties of the molecule, which can be expected to influence its biochemical activity and receptor binding profile compared to Ziprasidone.
Comparative SAR of this compound with Ziprasidone and Other Structural Analogues
The structure-activity relationship (SAR) of Ziprasidone is well-characterized, providing a strong basis for comparison. Ziprasidone's antipsychotic efficacy is attributed to its unique antagonism of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. fda.govpsychopharmacologyinstitute.com It possesses a high affinity for D2, D3, 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT1D receptors. fda.govpsychopharmacologyinstitute.com It also functions as an agonist at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine. fda.govwikipedia.org
The key structural features of Ziprasidone responsible for this profile are the benzisothiazole group, the piperazine linker, and the chloro-indolinone moiety. nih.gov Studies on related arylpiperazine compounds show that the phenylpiperazine fragment is crucial for antiserotonergic and antidopaminergic activity. researchgate.net
When comparing with this compound, the critical difference is the methylation on the piperazine ring. This ring is essential for anchoring the molecule to its receptors. Altering its electronic and steric properties via methylation would predictably change binding affinities. For instance, the affinity for receptors where the piperazine nitrogen is a key interaction point might be reduced due to steric hindrance or altered basicity. Conversely, the added hydrophobicity could enhance binding to other sites. The lack of affinity for muscarinic cholinergic receptors is a known feature of Ziprasidone, and it is unlikely that N-methylation would introduce significant affinity for these sites. wikipedia.orghres.ca
Table 1: Receptor Binding Affinities (Ki, nM) of Ziprasidone Lower Ki values indicate higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin 5-HT2A | 0.4 | fda.gov |
| Serotonin 5-HT2C | 1.3 | fda.gov |
| Serotonin 5-HT1A | 3.4 | fda.gov |
| Serotonin 5-HT1D | 2 | fda.gov |
| Dopamine D2 | 4.8 | fda.gov |
| Dopamine D3 | 7.2 | fda.gov |
| Alpha-1 Adrenergic | 10 | fda.gov |
| Histamine (B1213489) H1 | 47 | fda.gov |
| Muscarinic M1 | >1000 | medsafe.govt.nz |
Structure-Metabolism Relationship Studies for Biotransformation Pathways
Ziprasidone undergoes extensive metabolism, with less than 5% of the drug excreted unchanged. nih.govresearchgate.net The primary metabolic clearance occurs through three main routes, resulting in four major circulating metabolites. mpa.sefda.gov
Reductive Cleavage and S-methylation: This pathway is mediated by aldehyde oxidase, which catalyzes the reduction of the benzisothiazole moiety. This is followed by methylation via thiol methyltransferase to form S-methyl-dihydroziprasidone. This is the predominant metabolic route, accounting for approximately two-thirds of Ziprasidone's clearance. fda.govresearchgate.net
N-Dealkylation: This involves the removal of the ethyl side chain attached to the piperazinyl nitrogen. nih.gov
Oxidative Metabolism: Primarily catalyzed by CYP3A4 (with a minor contribution from CYP1A2), this pathway leads to the formation of Ziprasidone sulfoxide (B87167) and Ziprasidone sulfone. fda.govnih.gov These metabolites have low affinity for D2 and 5-HT2 receptors and are unlikely to contribute to the drug's therapeutic effect. nih.gov
For this compound, the metabolic profile would be expected to differ. The presence of a methyl group on the piperazine nitrogen would block N-dealkylation at that specific site. However, this methyl group itself could become a target for metabolism, specifically N-demethylation, potentially leading back to the parent compound or other derivatives. The major pathways of sulfur oxidation and reductive cleavage of the benzisothiazole ring would likely remain unaffected as they occur at a different part of the molecule.
Table 2: Major Biotransformation Pathways of Ziprasidone
| Pathway | Key Enzymes Involved | Resulting Metabolite(s) | Reference |
|---|---|---|---|
| Reductive Cleavage & S-Methylation | Aldehyde Oxidase, Thiol methyltransferase | S-methyl-dihydroziprasidone | fda.govfda.gov |
| Oxidation | Cytochrome P450 3A4 (CYP3A4) | Ziprasidone sulfoxide, Ziprasidone sulfone | fda.govnih.gov |
| N-Dealkylation | Not specified | Oxindole-acetic acid, Benzisothiazole-3-yl-piperazine (BITP) | nih.gov |
| Hydration & N-Dearylation | Not specified | 6-chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one | nih.gov |
Rational Design of Modified Analogues Based on this compound Scaffold
The rational design of new antipsychotic agents often uses existing molecular scaffolds as a starting point. mdpi.comsemanticscholar.org The Ziprasidone structure, with its distinct domains, offers multiple sites for modification to optimize its pharmacological profile. The goal of such modifications could be to enhance affinity for specific receptors, improve selectivity to reduce side effects, or alter pharmacokinetic properties. researchgate.net
Using the this compound scaffold as a starting point provides a unique template. The N-methyl group could serve as a "handle" for further chemical elaboration or as a blocking group to prevent specific metabolic pathways, potentially increasing the compound's half-life.
Potential design strategies based on this scaffold could include:
Altering the N-substituent: Replacing the methyl group with larger alkyl or functionalized groups could probe the steric and electronic requirements of the receptor binding pockets.
Modifying the Indolinone Ring: Substitutions on the indolinone ring could modulate lipophilicity and electronic properties, influencing both receptor binding and blood-brain barrier penetration.
Replacing the Benzisothiazole Moiety: This part of the molecule is crucial for activity, but replacing it with other heterocyclic systems could lead to novel receptor interaction profiles, potentially improving efficacy or reducing off-target effects. researchgate.net
Such rational design efforts aim to build upon the known SAR of the Ziprasidone class to create next-generation therapeutics with improved clinical profiles. nih.gov
Advanced Analytical Methodologies for Research Applications
Liquid Chromatography (LC)-Based Techniques for Separation and Quantification
Liquid chromatography is a cornerstone of analytical chemistry, providing the means to separate components from a mixture for subsequent analysis. For N-Methyl Ziprasidone (B1663615), both high-performance and ultra-performance liquid chromatography are utilized to achieve efficient separation from its parent compound, Ziprasidone, and other metabolites.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of N-Methyl Ziprasidone, often in the context of therapeutic drug monitoring of Ziprasidone. In many analytical procedures, this compound serves as an internal standard (IS) to ensure the accuracy and precision of the quantification of Ziprasidone in biological samples like plasma and serum. researchgate.netresearchgate.net
Various HPLC methods have been developed, often employing reversed-phase columns such as C8 and C18. nih.govnih.gov For instance, one method utilized a C8 column with an isocratic mobile phase of 90% acetonitrile (B52724) containing 2 mmol/L ammonium (B1175870) acetate, achieving a short run time of 2.5 minutes. researchgate.netnih.gov Another HPLC method with column switching used a C8 clean-up column and an ODS Hypersil C18 analytical column. nih.gov The mobile phase consisted of acetonitrile, water, and tetramethylethylenediamine (50:49.6:0.4, v/v/v), with UV detection at 254 nm. nih.gov
The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape. The use of an internal standard like this compound helps to correct for variations in extraction efficiency and instrument response, leading to reliable quantification. researchgate.netresearchgate.net
Table 1: Exemplary HPLC Conditions for Analysis Involving this compound
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C8 column | ODS Hypersil C18 (5 µm, 250 x 4.6 mm ID) |
| Mobile Phase | 90% acetonitrile with 2 mmol/L ammonium acetate | Acetonitrile:water:tetramethylethylenediamine (50:49.6:0.4, v/v/v) |
| Flow Rate | Not specified | Not specified |
| Detection | MS/MS | UV at 254 nm |
| Internal Standard | This compound | Fluperlapine |
| Run Time | 2.5 minutes | < 20 minutes |
| Reference | researchgate.netnih.gov | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically < 2 µm). This technology has been successfully applied to the analysis of Ziprasidone and its related compounds, including this compound.
The transfer of methods from HPLC to UPLC can lead to substantial benefits, including an 85% reduction in run time and a 93% decrease in solvent consumption. For example, a USP method for Ziprasidone HCl was successfully transferred from an HPLC system with an XBridge C8 column to a UPLC system with an ACQUITY UPLC BEH C8, 1.7 µm column. While this specific application focused on Ziprasidone HCl, the principles are directly applicable to methods involving this compound.
UPLC systems, when coupled with mass spectrometry, provide a powerful tool for the rapid and sensitive analysis of this compound in complex matrices. humanjournals.com The enhanced separation efficiency of UPLC minimizes chromatographic interferences, leading to more accurate quantification. humanjournals.com
Table 2: Comparison of HPLC and UPLC Method Transfer for Ziprasidone Analysis
| Parameter | HPLC (Original Method) | UPLC (Transferred Method) |
| Column | XBridge C8 (L7) | ACQUITY UPLC BEH C8, 1.7 µm (L7) |
| Column Dimensions | Not specified | 2.1 x 50 mm |
| Mobile Phase | 60:40 buffer:methanol (B129727) | 60:40 buffer:methanol |
| Flow Rate | Not specified | 0.6 mL/min |
| Injection Volume | 20 µL | 1.4 µL |
| Run Time | 10 minutes | 1.5 minutes |
| Reference |
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing high sensitivity and specificity for both identification and quantification, especially at trace levels.
LC-MS and LC-MS/MS for Trace Analysis and Metabolite Profiling
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. nih.govnih.gov In the context of this compound, which is often used as an internal standard, LC-MS/MS methods have been developed for the determination of Ziprasidone in human plasma. researchgate.netnih.gov
These methods typically involve a sample preparation step, such as liquid-liquid extraction, to isolate the analytes from the plasma matrix. nih.govnih.gov The separated compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, operating in the positive ion mode. nih.govnih.gov
The high sensitivity of LC-MS/MS allows for the detection and quantification of this compound and Ziprasidone at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov This is particularly important for pharmacokinetic studies where drug concentrations can vary significantly over time.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of analytes. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments).
For the analysis of this compound as an internal standard, specific multiple reaction monitoring (MRM) transitions are used for quantification. researchgate.netnih.gov For example, the MS/MS transition of m/z 427 → 177 has been used for the quantification of this compound. nih.govresearchgate.net A confirmatory ion transition of m/z 427 → 180 has also been collected to enhance the specificity of the analysis. researchgate.netnih.gov This high degree of specificity is crucial for distinguishing the analyte from other co-eluting compounds in a complex sample. The fragmentation patterns obtained from MS/MS provide a molecular fingerprint that can be used to unequivocally identify the compound.
Table 3: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Precursor Ion (m/z) | 427 |
| Product Ion for Quantification (m/z) | 177 |
| Confirmatory Product Ion (m/z) | 180 |
| Reference | researchgate.netnih.govresearchgate.net |
Ion Mobility Mass Spectrometry
Ion Mobility Mass Spectrometry (IM-MS) is an advanced analytical technique that adds a powerful dimension to traditional mass spectrometry. While specific research focusing on the direct analysis of this compound using IM-MS is not extensively documented, the principles of the technology highlight its potential utility. IM-MS separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, as they drift through a gas-filled chamber under the influence of a weak electric field.
This capability would be highly advantageous for distinguishing this compound from its parent compound, Ziprasidone, and other structurally similar metabolites. The addition of a methyl group to the piperazine (B1678402) nitrogen in this compound results in a subtle change in its three-dimensional structure and collisional cross-section (CCS), which is the parameter measured by ion mobility. This difference in CCS would allow for the physical separation of this compound and Ziprasidone ions in the gas phase, even if they had overlapping chromatographic peaks. This separation can reduce spectral complexity, enhance signal-to-noise ratios, and provide an additional layer of identification, thereby increasing the confidence in analytical results for complex preclinical and in vitro research samples.
Sample Preparation and Extraction Methods for Research Matrices
Effective sample preparation is critical for accurate quantification in complex biological matrices. Given the structural similarity between this compound and Ziprasidone, the extraction methods developed for Ziprasidone are directly applicable, especially in studies where this compound is employed as an internal standard. researchgate.netnih.gov
Solid-Phase Extraction (SPE) for Isolation and Concentration
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples like plasma and urine. For compounds like this compound, SPE offers high recovery and removal of interfering matrix components. A method for determining Ziprasidone in rat urine utilized Strata-X SPE cartridges. japsonline.com The protocol involved conditioning the cartridge with methanol and water, loading the sample, washing away impurities with buffer and water, and finally eluting the analyte with methanol. japsonline.com This process yielded a high recovery of approximately 95%. japsonline.com Other studies have also successfully employed SPE for extracting Ziprasidone from human serum, achieving a lower limit of quantification (LLOQ) of 1.0 ng/mL, demonstrating the sensitivity of the method. researchgate.netoup.com
Microextraction by Packed Sorbent (MEPS)
Microextraction by Packed Sorbent (MEPS) is a miniaturized form of SPE that integrates the sorbent material directly into a syringe, significantly reducing sample and solvent volumes. mdpi.com This modern technique is noted for being fast and efficient. A MEPS procedure has been developed for the high-performance liquid chromatography (HPLC) analysis of Ziprasidone in human plasma, a method directly applicable to this compound. japsonline.commdpi.com This method utilized a C2 sorbent and required only 100 μL of plasma, achieving extraction yields greater than 90%. researchgate.netmdpi.com The sensitivity of the MEPS-based method was demonstrated by a limit of quantitation (LOQ) of 1 ng/mL. mdpi.com
Table 1: Summary of Extraction Methods for Ziprasidone and this compound (as Internal Standard)
| Extraction Method | Analyte/Internal Standard | Matrix | Key Parameters | Recovery/Yield | Source(s) |
|---|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Ziprasidone | Rat Urine | Strata-X cartridge; elution with methanol. | ~95% | japsonline.com |
| Liquid-Liquid Extraction (LLE) | Ziprasidone / this compound | Human Plasma | Extraction with tert-butyl methyl ether. | Not specified | researchgate.netnih.gov |
| Liquid-Liquid Extraction (LLE) | Ziprasidone | Rabbit Plasma | LLE with organic solvent. | 92.57% | semanticscholar.orgresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Ziprasidone | Rat Plasma | Methyl tert-butyl ether–dichloromethane (70:30% v/v). | 79.32% | oup.com |
| Microextraction by Packed Sorbent (MEPS) | Ziprasidone | Human Plasma | C2 sorbent; 100 μL sample volume. | >90% | researchgate.netmdpi.com |
Development and Validation of Methods for this compound Quantification in Pre-clinical and In Vitro Research Samples
In analytical chemistry, this compound is predominantly used as an internal standard (IS) for the accurate quantification of Ziprasidone. researchgate.netnih.govresearchgate.net An IS is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. The validation of an analytical method for Ziprasidone is therefore intrinsically linked to the performance and stability of this compound as the IS.
Method Sensitivity, Selectivity, and Linearity
The validation of bioanalytical methods ensures that the measurements are reliable and reproducible. Key parameters include sensitivity, selectivity, and linearity.
Sensitivity is defined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ). For methods employing this compound as an IS, high sensitivity has been achieved. An LC-MS/MS method reported a detection limit of 0.1 ng/mL for Ziprasidone, while another LLE-LC-MS/MS method established an LLOQ of 0.05 ng/mL. nih.govsemanticscholar.orgresearchgate.net
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. researchgate.net Mass spectrometry-based methods offer exceptional selectivity by using multiple reaction monitoring (MRM). In this mode, specific precursor-to-product ion transitions are monitored. For this compound, the characteristic MRM transitions include m/z 427 → 177 and m/z 427 → 180, while for Ziprasidone, the transition is typically m/z 413 → 194. researchgate.netnih.govresearchgate.net This high degree of specificity ensures that the signal for the analyte and the IS is not affected by interfering substances.
Linearity establishes the concentration range over which the instrument response is directly proportional to the analyte concentration. Analytical methods using this compound as an IS have demonstrated excellent linearity over wide concentration ranges, such as 0.05 to 200.00 ng/mL and 20.0 to 3,000.0 ng/mL. oup.comsemanticscholar.orgresearchgate.net These linear relationships are consistently characterized by high correlation coefficients (r²), typically ≥ 0.99, indicating a strong fit of the data to the calibration curve. oup.comglobalresearchonline.net
Table 2: Validation Parameters of Analytical Methods Using this compound as an Internal Standard
| Analytical Technique | Linearity Range (ng/mL) | LLOQ/LOD (ng/mL) | MRM Transition (m/z) for Ziprasidone | MRM Transition (m/z) for this compound | Source(s) |
|---|---|---|---|---|---|
| LC-MS/MS | Up to 200 | LOD: 0.1 | 413 → 194 | 427 → 177 | nih.gov |
| LC-MS/MS | 0.05 - 200.00 | LLOQ: 0.05 | Not specified | Not specified | semanticscholar.orgresearchgate.net |
| HPLC-UV | 20.0 - 3,000.0 | LLOQ: 20.0 | Not applicable | Not applicable | oup.com |
| MEPS-HPLC | Not specified | LOQ: 1.0 | Not applicable | Not applicable | researchgate.netmdpi.com |
| LC-MS/MS | Not specified | Not specified | 413 → 194, 413 → 177 | 427 → 177, 427 → 180 | researchgate.netresearchgate.net |
Precision, Accuracy, and Robustness
The utility of an analytical method in research applications is fundamentally dependent on its precision, accuracy, and robustness. These parameters ensure that the measurements are reliable, reproducible, and insensitive to minor variations in experimental conditions. For this compound, these characteristics are often evaluated in the context of its use as an internal standard in bioanalytical assays for the quantification of ziprasidone.
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS/MS method, these variations could include changes in mobile phase composition, flow rate, or column temperature. While specific robustness data for this compound is not extensively detailed in publicly available literature, the successful application of methods using it as an internal standard in various studies suggests a high degree of robustness. nih.gov The consistent performance of the internal standard under slight modifications of the analytical conditions is a prerequisite for a robust method.
The following table summarizes the typical validation parameters for a bioanalytical method, which are applicable to assays utilizing this compound as an internal standard.
| Parameter | Description | General Acceptance Criteria |
| Precision | The degree of scatter among a series of measurements. | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should be ≤15% (≤20% for the Lower Limit of Quantification, LLOQ). globalresearchonline.net |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within 85% to 115% of the nominal concentration (80% to 120% for LLOQ). globalresearchonline.net |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits after minor changes to the method. |
Application as an Internal Standard in Bioanalytical Assays
This compound is frequently employed as an internal standard (IS) in bioanalytical assays, particularly for the quantification of ziprasidone in biological matrices such as human plasma. nih.gov The structural similarity between this compound and ziprasidone makes it an ideal internal standard. An internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.
The primary role of this compound as an internal standard is to improve the precision and accuracy of the quantitative analysis. By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during the analytical process can be minimized.
A notable application of this compound as an internal standard is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov LC-MS/MS offers high sensitivity and selectivity, which is crucial for detecting low concentrations of drugs and their metabolites in complex biological fluids. In such methods, this compound and the analyte (ziprasidone) are extracted from the biological matrix, separated chromatographically, and then detected by the mass spectrometer.
The following table outlines the parameters of a representative LC-MS/MS method where this compound is used as an internal standard for the quantification of ziprasidone in human plasma. nih.gov
| Parameter | Description |
| Analyte | Ziprasidone |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Extraction Method | Liquid-liquid extraction with tert-butyl methyl ether |
| Chromatographic Separation | Isocratic elution on a C8 column |
| Mobile Phase | 90% acetonitrile containing 2 mmol/L ammonium acetate |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| MS/MS Transition (Analyte) | m/z 413 → 194 (quantification), m/z 413 → 177 (confirmatory) |
| MS/MS Transition (Internal Standard) | m/z 427 → 177 (quantification), m/z 427 → 180 (confirmatory) |
| Run Time | 2.5 minutes |
The selection of specific mass-to-charge ratio (m/z) transitions in MS/MS provides a high degree of selectivity, ensuring that the detected signal corresponds only to the analyte and the internal standard. The consistent and reproducible performance of this compound as an internal standard in such validated methods underscores its importance in bioanalytical research for ensuring the reliability of pharmacokinetic and other clinical studies involving ziprasidone. nih.gov
Computational and in Silico Investigations
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is frequently employed to understand ligand-protein interactions and to screen for potential drug candidates. nih.gov Studies on Ziprasidone (B1663615) have extensively used molecular docking to elucidate its binding mechanisms with various receptors, which are critical to its antipsychotic effect.
Research has shown that Ziprasidone binds with high affinity to a range of dopamine (B1211576) and serotonin (B10506) receptors. fda.govfda.govnih.gov Docking studies have identified key amino acid residues within the binding pockets of these receptors that interact with Ziprasidone. For instance, docking of Ziprasidone into the human D3 dopamine receptor has highlighted interactions with residues such as Asp110, Ser192, Phe345, Phe346, and His349. pharmascholars.com Similarly, when docked against the 5-HT2A receptor, specific conformations are adopted to maximize favorable interactions. sci-hub.se In a study investigating potential new uses, Ziprasidone was docked into the aromatase enzyme (PDB ID: 3EQM), where it formed hydrogen bonds with LEU322 and MET374, yielding a strong binding affinity. nih.gov Another study showed Ziprasidone binding within the central cavity of human hemoglobin, specifically near the α2 and β2 subunits. mdpi.com
The introduction of a methyl group on the indole (B1671886) nitrogen, creating N-Methyl Ziprasidone, would likely alter these binding interactions. The methyl group could introduce steric hindrance or new hydrophobic interactions, potentially modifying the compound's affinity and selectivity for its target receptors. Docking studies specific to this compound would be necessary to quantify these changes.
Table 1: Summary of Molecular Docking Findings for Ziprasidone
| Target Protein | Key Interacting Residues | Reported Binding Affinity (kcal/mol or K_i) | Reference |
|---|---|---|---|
| Dopamine D3 Receptor | Asp110, Ser192, Phe345, Phe346, His349 | High Docking Score (unspecified value) | pharmascholars.com |
| Serotonin 5-HT2A Receptor | Not specified | K_i: 0.4 nM | fda.govfda.gov |
| Dopamine D2 Receptor | Not specified | K_i: 4.8 nM | fda.govfda.gov |
| Aromatase (PDB: 3EQM) | LEU322, MET374 | -9.837 kcal/mol (Glide Score) | nih.gov |
| Human Hemoglobin | Interacts near α2 and β2 subunits | -8.61 kcal/mol | mdpi.com |
| Histamine (B1213489) H1 Receptor | Not specified | K_i: 47 nM | fda.govfda.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of the stability of ligand-protein complexes and the conformational changes that occur upon binding. tandfonline.com
MD simulations have been performed on Ziprasidone complexed with its targets to validate docking results and assess binding stability. A 100ns simulation of the Ziprasidone-aromatase complex showed that the protein-ligand system was stable, with root-mean-square deviation (RMSD) values of less than 2Å for both the protein and the ligand after initial stabilization. nih.gov This stability is crucial for a sustained inhibitory effect. Similarly, a 50ns MD simulation of Ziprasidone bound to a 5-HT2A receptor model also demonstrated stability, with the ligand's RMSD remaining below 1 Å, indicating it is well-settled in its most probable bioactive conformation. sci-hub.setandfonline.com Such simulations are vital for confirming that the interactions predicted by docking are maintained in a dynamic, more physiologically relevant environment. nih.gov
Table 2: Molecular Dynamics Simulation Parameters for Ziprasidone Complexes
| System | Simulation Length | Key Findings | Reference |
|---|---|---|---|
| Ziprasidone-Aromatase | 100 ns | Stable protein-ligand complex (RMSD < 2Å) | nih.gov |
| Ziprasidone-5-HT2A Receptor | 50 ns | Ligand is stabilized in the binding pocket (Ligand RMSD < 1 Å) | sci-hub.setandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable for predicting the activity of novel compounds and guiding drug design. acs.org
Ziprasidone has been included as a compound in the training sets for various 3D-QSAR models developed to predict the activity of antipsychotic agents. nih.govnih.gov For example, a 3D-ALMOND-QSAR model was built to predict binding affinity for the 5-HT1A receptor, using Ziprasidone as one of the reference compounds. nih.gov In another study, QSAR models were developed for 5-HT2A antagonists, where compounds were clustered into groups, one of which was based on Ziprasidone derivatives. sci-hub.se These models use molecular descriptors related to properties like hydrophobicity, electrostatics, and hydrogen bonding to correlate with biological activity. nih.gov The successful development of such models indicates that the structural features of Ziprasidone and related molecules are well-suited for this type of analysis.
A QSAR model could be specifically developed for analogs of Ziprasidone, including this compound, to predict how modifications to the core structure influence receptor affinity or other pharmacological effects. This would require synthesizing a series of related compounds and testing their biological activity to generate the necessary data for model building.
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties In Silico
In silico prediction of ADMET properties is a critical step in early-stage drug development to identify compounds with unfavorable pharmacokinetic or toxicity profiles. researchgate.net Several computational tools and models are available to predict these properties based on a compound's chemical structure.
For Ziprasidone, in silico ADMET predictions have been performed. nih.govresearchgate.net For example, the admetSAR tool predicts that Ziprasidone is not readily biodegradable, is a weak inhibitor of the hERG channel, and is non-carcinogenic. drugbank.com Its metabolism is known to be extensive, yielding several major metabolites, including S-methyl-dihydroziprasidone, which is generated via reduction and subsequent methylation. fda.govfda.govdrugbank.com While this compound is a known degradation product, its full ADMET profile has not been computationally detailed in the literature. Methylation can significantly impact ADMET properties, often increasing lipophilicity, which may affect absorption, distribution, and metabolism. Specific in silico analysis of this compound would be needed to predict its ADMET characteristics accurately.
Table 3: Predicted ADMET Properties for Ziprasidone
| Property | Predicted Value/Classification | Source |
|---|---|---|
| hERG Inhibition (predictor I) | Weak inhibitor | drugbank.com |
| hERG Inhibition (predictor II) | Inhibitor | drugbank.com |
| Ames Test | Non AMES toxic | drugbank.com |
| Carcinogenicity | Non-carcinogen | drugbank.com |
| Biodegradation | Not ready biodegradable | drugbank.com |
| Blood-Brain Barrier | Favorable (QPlogBB score 0.057) | researchgate.net |
| Human Oral Absorption | Favorable (95.5%) | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its structure, orbital energies, and chemical reactivity. nih.govgrowingscience.com These calculations provide fundamental insights that can explain a compound's behavior and interactions.
Studies have applied quantum chemical methods to Ziprasidone. One investigation used DFT calculations to classify various antipsychotic drugs, including Ziprasidone, based on their intrinsic reactivity, categorizing them as hard or soft acids/bases. nih.gov Another study used semi-empirical molecular orbital calculations (AM1) to predict the fragmentation patterns of Ziprasidone in mass spectrometry. sdsu.edu The calculations successfully predicted bond cleavages by identifying which bonds were most likely to elongate upon protonation, demonstrating the utility of these methods in understanding molecular stability and reactivity. sdsu.edu
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics combines computational methods with chemical information to support drug discovery, including the design of new analogs and the virtual screening of large compound libraries to identify new hits. researchgate.net
Ziprasidone and its receptor targets are frequently used in cheminformatics studies. For example, structure-based virtual screening has been employed to identify novel multi-target ligands for dopamine and serotonin receptors, the same family of targets for which Ziprasidone is known. researchgate.net In other work, network-based inference methods have been used to predict new chemical-protein interactions, with Ziprasidone included as a known drug to validate the prediction models. plos.org Furthermore, docking screens have used Ziprasidone as a benchmark compound for selectivity against antitargets like the histamine H1 receptor when searching for new antipsychotics. nih.gov
Cheminformatics approaches could be powerfully applied to this compound. By using the known structure of Ziprasidone as a starting point, computational tools could be used to design a library of virtual analogs, including this compound and other derivatives. These virtual libraries could then be screened against various biological targets to prioritize the synthesis of new compounds with potentially improved or novel pharmacological properties.
N Methyl Ziprasidone As a Research Tool and Reference Standard
Utility in Pre-clinical Drug Metabolism and Pharmacokinetic Studies
In the course of pre-clinical research, understanding the metabolic fate and pharmacokinetic profile of a new drug candidate is paramount. N-Methyl Ziprasidone (B1663615) plays a valuable role in these investigations for the parent drug, Ziprasidone. As a known degradation product, its presence and concentration can be monitored in stability studies of the parent drug under various conditions. pharmaffiliates.com
During the analysis of biological samples from pharmacokinetic studies, which measure the absorption, distribution, metabolism, and excretion of a drug, N-Methyl Ziprasidone is employed as an internal standard. researchgate.netresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte (in this case, Ziprasidone) that is added in a known quantity to samples. Its purpose is to correct for the loss of the analyte during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the quantification of the parent drug in plasma or other biological matrices. researchgate.netresearchgate.net
Application as an Analytical Reference Standard for Metabolite Quantification
The primary application of this compound is as a certified analytical reference standard. synzeal.compharmaffiliates.com In this capacity, it is indispensable for the quantitative analysis of Ziprasidone in biological fluids. Specifically, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are highly sensitive and specific, this compound is used as the internal standard to accurately measure levels of Ziprasidone. researchgate.netresearchgate.net
A validated LC-MS/MS method involves extracting Ziprasidone and the this compound internal standard from plasma. researchgate.netresearchgate.net The compounds are then separated chromatographically and detected by the mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for each compound, ensuring that only the compounds of interest are measured. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
